molecular formula C15H14ClNO4S B4939624 Phenyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate

Phenyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate

Cat. No.: B4939624
M. Wt: 339.8 g/mol
InChI Key: ZKVFZIZWNNQGLC-UHFFFAOYSA-N
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Description

Phenyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate is an organic compound that belongs to the class of sulfonyl-containing esters This compound is characterized by the presence of a phenyl group, a chlorophenyl group, and a sulfonyl-methylamino group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with methylamine to form the sulfonyl-methylamino intermediate. This intermediate is then reacted with phenyl acetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Phenyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl and chlorophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Catalysts such as palladium on carbon (Pd/C) or Lewis acids like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Phenyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate involves its interaction with biological targets through its sulfonyl and amino groups. These functional groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. The molecular pathways involved may include the inhibition of specific enzymes or signaling pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

  • Phenyl sulfonylacetate
  • 4-Chlorophenyl sulfonylacetate
  • Methylamino phenyl acetate

Comparison: Phenyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate is unique due to the presence of both a sulfonyl-methylamino group and a chlorophenyl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the chlorophenyl group enhances its potential as an antimicrobial agent, while the sulfonyl-methylamino group contributes to its enzyme inhibitory properties.

Properties

IUPAC Name

phenyl 2-[(4-chlorophenyl)sulfonyl-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-17(11-15(18)21-13-5-3-2-4-6-13)22(19,20)14-9-7-12(16)8-10-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVFZIZWNNQGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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